molecular formula C8H6N2O2 B3117442 2,4-Dihydro-2,6-naphthyridine-1,3-dione CAS No. 2232-79-3

2,4-Dihydro-2,6-naphthyridine-1,3-dione

Cat. No. B3117442
CAS RN: 2232-79-3
M. Wt: 162.15 g/mol
InChI Key: FZEIFGXIEWUEHU-UHFFFAOYSA-N
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Description

2,4-Dihydro-2,6-naphthyridine-1,3-dione, also known as Naphthyridinedione or NDD, is a heterocyclic compound with a unique structure. It has the CAS Number: 2232-79-3 and a linear formula of C8H6N2O2 . The molecular weight of this compound is 162.15 .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.15 .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

2,4-Dihydro-2,6-naphthyridine-1,3-dione derivatives have been used in the synthesis of pharmaceutical compounds. A study by Delieza et al. (1997) demonstrated the synthesis of 3-substituted 1,8-naphthyridine-2,4-diones using a new efficient route, highlighting their importance in pharmaceutical applications (Delieza et al., 1997).

Organic Semiconductor Development

In the field of materials science, 1,5-naphthyridine-2,6-dione (a closely related compound) has been used to create novel n-type organic semiconductors. Kim et al. (2022) synthesized NTDT-DCV and NTDP-DCV, small molecules based on naphthyridine-dione, which are significant for electronic applications (Kim et al., 2022).

Antimicrobial Activity

Research by Ravi et al. (2018) involved the synthesis of new substituted 3-aryl-1,8-naphthyridine derivatives which were evaluated for their antimicrobial activity. This study highlights the potential of naphthyridine derivatives in the development of new antimicrobial agents (Ravi et al., 2018).

Synthesis of Luminescent Compounds

Tu et al. (2009) developed a method for the synthesis of naphtho[2,3-f]quinoline derivatives, which exhibit good luminescent properties. These derivatives, related to naphthyridine-1,3-dione, can potentially be used as organic electroluminescent (EL) media (Tu et al., 2009).

Anticancer Research

In anticancer research, Thi et al. (2015) synthesized 1H-benzo[g]isochromene-5,10-diones from 1,4-dihydroxy-2-naphthoic acid, which exhibited cytotoxic activity against various cancer cell lines. These compounds are structurally related to naphthyridine-1,3-dione, showing the compound's relevance in cancer research (Thi et al., 2015).

properties

IUPAC Name

4H-2,6-naphthyridine-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-3-5-4-9-2-1-6(5)8(12)10-7/h1-2,4H,3H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEIFGXIEWUEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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